

Dactolisib (BEZ235): Application Notes and Protocols for Assessing Cell Line Sensitivity

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Compound of Interest

Compound Name: *Dactolisib*

Cat. No.: *B1683976*

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These application notes provide a comprehensive overview of the dual PI3K/mTOR inhibitor, **Dactolisib** (also known as BEZ235), and its activity across various cancer cell lines. This document includes detailed protocols for key experiments to assess cellular sensitivity and elucidate the mechanism of action of **Dactolisib**.

Introduction

Dactolisib is a potent, orally bioavailable imidazoquinoline derivative that functions as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] By targeting both PI3K and mTOR, **Dactolisib** effectively blocks the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism that is often dysregulated in cancer. This dual-inhibition strategy aims to overcome the feedback loops that can limit the efficacy of single-target inhibitors.

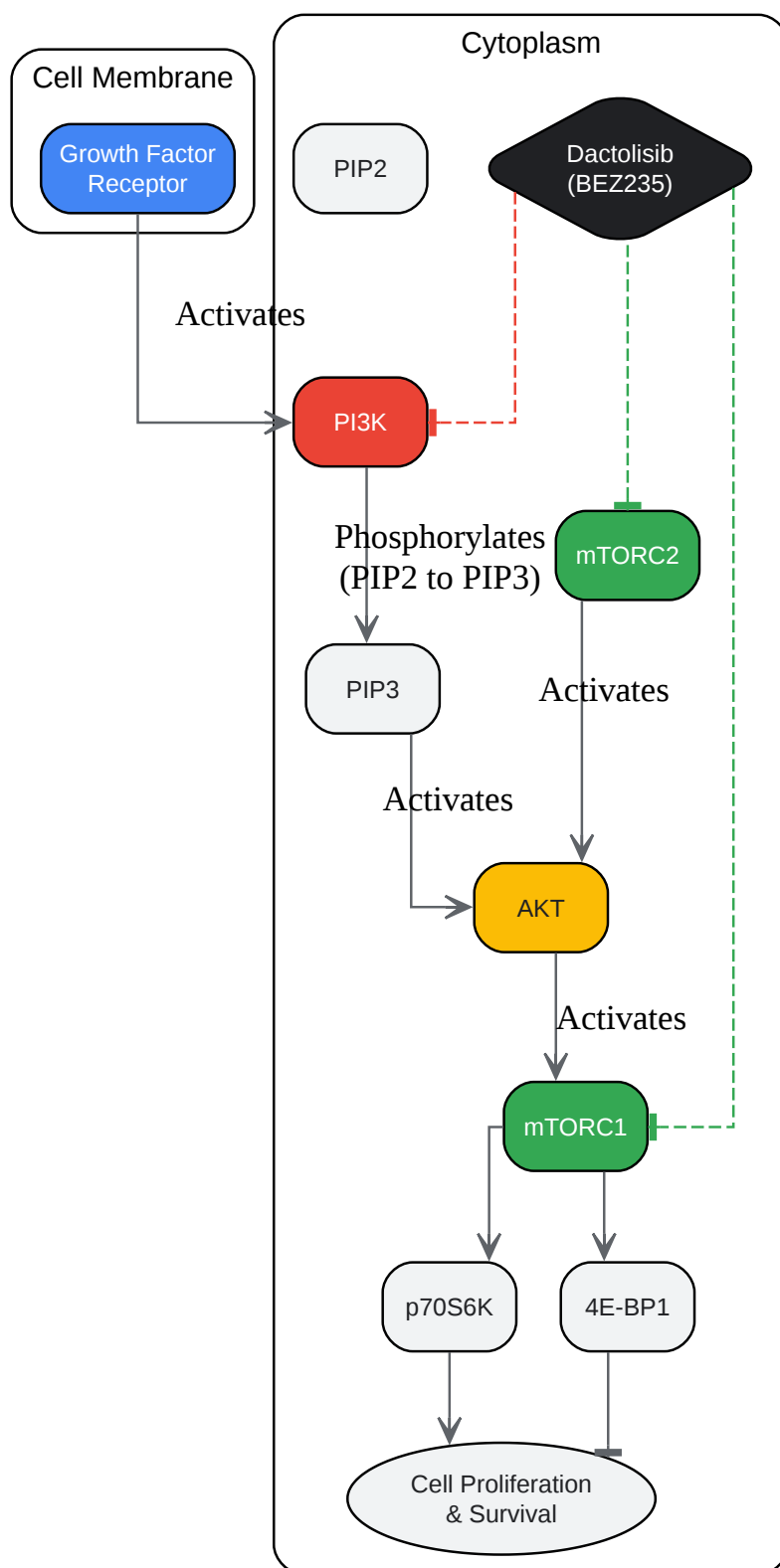
Mechanism of Action

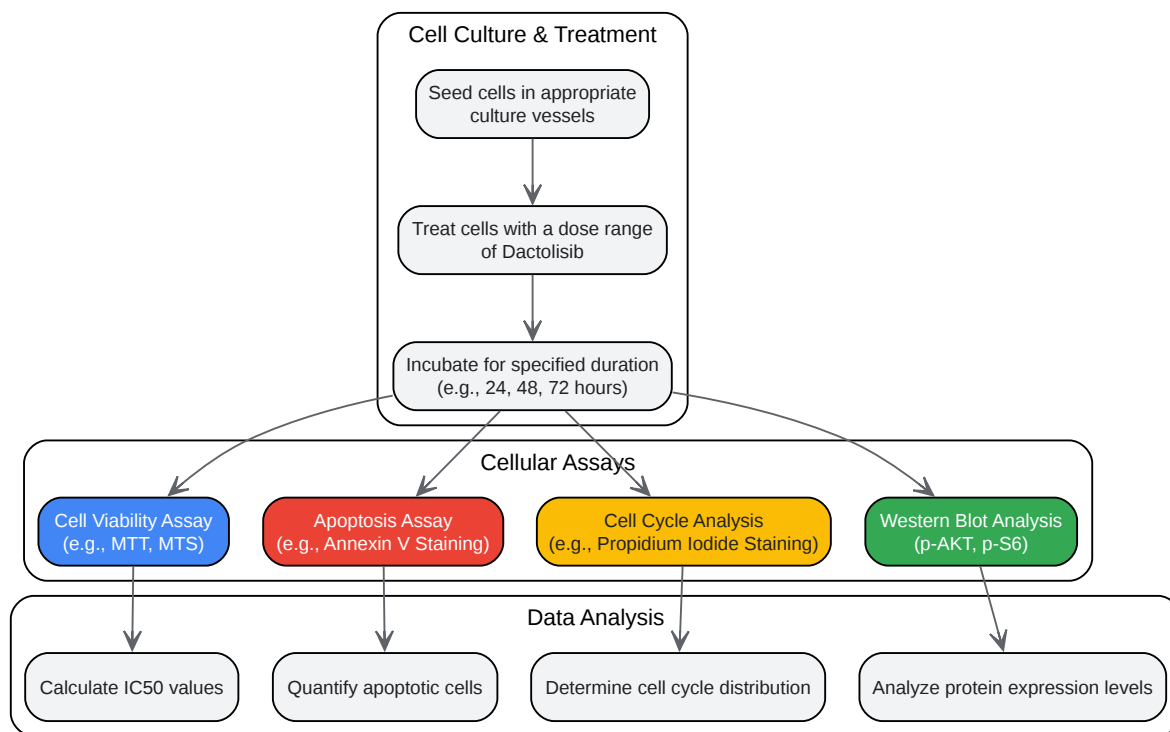
Dactolisib competitively inhibits the ATP-binding cleft of PI3K and mTOR kinases, leading to the suppression of downstream signaling.[2] This inhibition prevents the phosphorylation of key effector proteins, including AKT and S6 ribosomal protein, ultimately resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. The sensitivity of cancer cell lines to **Dactolisib** is often correlated with the genetic status of the PI3K pathway, with cell lines

harboring activating mutations in PIK3CA or loss of the tumor suppressor PTEN frequently exhibiting increased sensitivity.

Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR. **Dactolisib**'s dual-inhibition disrupts this cascade at two key nodes.





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References

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